
3-Amino-2-methyl-2-(propan-2-yl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-methyl-2-(propan-2-yl)cyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanols It features a cyclobutane ring substituted with an amino group, a methyl group, and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-2-(propan-2-yl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2-methyl-2-(propan-2-yl)cyclobutanone, followed by the introduction of the amino group. The reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-methyl-2-(propan-2-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-methyl-2-(propan-2-yl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-2-methyl-2-(propan-2-yl)cyclobutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The amino group can form hydrogen bonds and participate in various biochemical reactions, influencing the compound’s activity and effects. The specific pathways and targets depend on the context of its application and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methyl-1-propanol: A structurally similar compound with an amino group and a hydroxyl group on a different carbon framework.
Cyclobutanol: A simpler cyclobutane derivative with a hydroxyl group.
Isopropylamine: An amine with a similar isopropyl group but lacking the cyclobutane ring.
Uniqueness
3-Amino-2-methyl-2-(propan-2-yl)cyclobutan-1-ol is unique due to its specific combination of functional groups and the cyclobutane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
3-amino-2-methyl-2-propan-2-ylcyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-5(2)8(3)6(9)4-7(8)10/h5-7,10H,4,9H2,1-3H3 |
InChI-Schlüssel |
UYFNWZMNYGCJFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(C(CC1O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




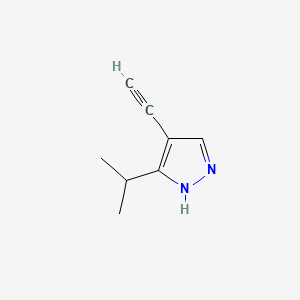
amine](/img/structure/B13473061.png)
![2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13473062.png)
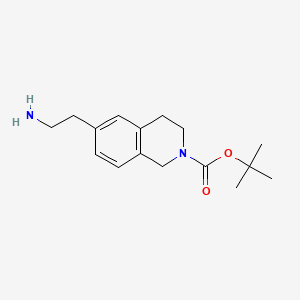
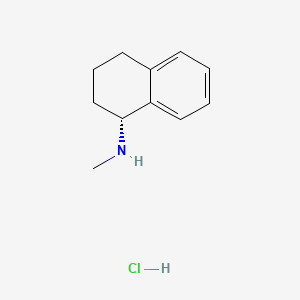

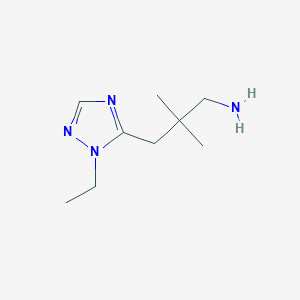
![Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate](/img/structure/B13473095.png)

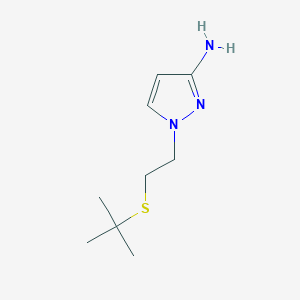
![[(Oxan-4-ylidene)methyl]boronic acid](/img/structure/B13473110.png)

